molecular formula C10H9N2NaO2S B123272 Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate CAS No. 144254-93-3

Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

Cat. No. B123272
CAS RN: 144254-93-3
M. Wt: 244.25 g/mol
InChI Key: NUOGUHKLJYKJEI-UHFFFAOYSA-M
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Description

“Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate” is a chemical compound . It is a derivative of "3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid" .

Scientific Research Applications

Building Block for Heterocyclic Compounds

Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can serve as a building block for the synthesis of polyfunctionalized heterocyclic compounds . The o-aminoester moiety of the molecule is a favorable unit to react with both electrophiles and nucleophiles, usually resulting in the formation of heterocyclic systems .

Synthesis of Azodyes

This compound has been used to synthesize several azodyes . Azodyes are widely used in the textile industry for coloring fabrics, and in the food industry as food colorants.

Production of Biologically Active Compounds

Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate has been used in the synthesis of several biologically active compounds . These compounds could potentially be used in the development of new drugs or therapies.

Synthesis of Heterocyclic Moieties

The different chemical properties of Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate have been used to design different heterocyclic moieties such as azoles, azines, and azepine derivatives .

Diazotization Reactions

Diazotization of Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can afford the corresponding 3-diazo-2-ethylcarbonyl-4,6-dimethylthieno[2,3-b]pyridine . This reaction can be used to synthesize various heterocyclic compounds.

Synthesis of Imidazo[4,5-b]pyridine Derivatives

Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate can potentially be used in the synthesis of 2-arylimidazo[4,5-b]pyridines . These compounds are of interest in the search for new antimetabolites of purine .

properties

IUPAC Name

sodium;3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S.Na/c1-4-3-5(2)12-9-6(4)7(11)8(15-9)10(13)14;/h3H,11H2,1-2H3,(H,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOGUHKLJYKJEI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)[O-])N)C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N2NaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635760
Record name Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate

CAS RN

144254-93-3
Record name Sodium 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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